N-methyl-N-phenylpropanamide

Description

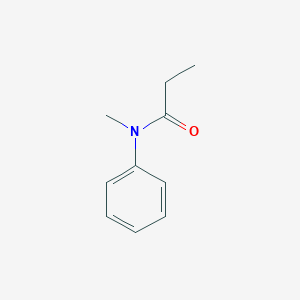

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-methyl-N-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-3-10(12)11(2)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNCDGGUYKIJTLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80324438 | |

| Record name | N-methyl-N-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80324438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5827-78-1 | |

| Record name | N-Methyl-N-phenylpropanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005827781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propionanilide, N-methyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406733 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-methyl-N-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80324438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-METHYL-N-PHENYLPROPANAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8W56KVN75 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of N-methyl-N-phenylpropanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of N-methyl-N-phenylpropanamide (CAS No: 5827-78-1). The document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis. It includes a detailed summary of quantitative physicochemical data, generalized experimental protocols for the determination of these properties, and logical workflow diagrams to illustrate key processes in its characterization and synthesis.

Introduction

This compound is a tertiary amide with the molecular formula C₁₀H₁₃NO. Its structure, featuring a propanoyl group attached to a nitrogen atom that is also bonded to a methyl group and a phenyl ring, imparts specific physicochemical characteristics that are crucial for its behavior in various chemical and biological systems. Understanding these properties is fundamental for its application in organic synthesis, medicinal chemistry, and materials science. This guide consolidates available data on its physical properties and outlines the standard methodologies for their experimental determination.

Chemical Identity

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 5827-78-1[1] |

| Molecular Formula | C₁₀H₁₃NO[1] |

| SMILES | CCC(=O)N(C)C1=CC=CC=C1[1] |

| InChI Key | HNCDGGUYKIJTLE-UHFFFAOYSA-N[1] |

Physical and Chemical Properties

The physical properties of this compound are summarized in the table below. These parameters are essential for predicting its behavior in different environments, designing reaction conditions, and developing purification methods.

| Property | Value |

| Molecular Weight | 163.22 g/mol [1] |

| Melting Point | 57-57.5 °C |

| Boiling Point | 245.4 °C at 760 mmHg |

| Density | 1.035 g/cm³ |

| Flash Point | 101.4 °C |

| Refractive Index | 1.545 |

| Vapor Pressure | 0.0288 mmHg at 25°C |

| LogP | 2.05940 |

Experimental Protocols for Property Determination

Melting Point Determination

The melting point is a critical indicator of purity. For a crystalline solid like this compound, a sharp melting point range is expected for a pure sample.

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a rapid rate initially to determine an approximate melting range.

-

The measurement is then repeated with a fresh sample, heating at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.[2][3]

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[2][3]

-

Boiling Point Determination

Given its high boiling point, the determination would typically be carried out under reduced pressure to prevent decomposition.

Methodology:

-

Apparatus: A distillation setup equipped with a vacuum pump, a manometer, and a heating mantle is used.

-

Procedure:

-

A sample of this compound is placed in a round-bottom flask.

-

The system is evacuated to the desired pressure, which is monitored by the manometer.

-

The sample is heated gradually until a steady reflux is observed, and the temperature of the vapor is recorded as the boiling point at that specific pressure.

-

Density Determination

The density of solid organic compounds can be determined using various methods. The pycnometer method is a common and accurate technique.

Methodology:

-

Apparatus: A pycnometer (a small glass flask with a precise volume), a balance, and a liquid of known density in which the compound is insoluble (e.g., a saturated hydrocarbon).

-

Procedure:

-

The mass of the empty, dry pycnometer is determined.

-

A sample of this compound is added to the pycnometer, and the total mass is measured.

-

The pycnometer is then filled with the liquid of known density, and the mass is measured again.

-

Finally, the pycnometer is emptied, cleaned, and filled only with the liquid of known density, and its mass is determined.

-

The density of the solid is calculated using the masses and the known density of the liquid.[4][5]

-

Solubility Determination

The solubility of this compound can be qualitatively and quantitatively assessed in various solvents.

Methodology:

-

Qualitative Assessment:

-

A small, measured amount of this compound (e.g., 10 mg) is added to a test tube containing a specific volume of a solvent (e.g., 1 mL of water, ethanol, acetone, etc.).[6]

-

The mixture is agitated vigorously at a constant temperature.[6]

-

The solubility is observed and categorized (e.g., soluble, partially soluble, insoluble).[7]

-

-

Quantitative Assessment (Shake-Flask Method):

-

An excess amount of this compound is added to a known volume of the solvent in a sealed flask.

-

The mixture is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The saturated solution is then filtered to remove the undissolved solid.

-

The concentration of this compound in the filtrate is determined using an appropriate analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Logical Workflow and Process Visualization

Since no specific signaling pathways involving this compound have been identified in the literature, the following diagrams illustrate logical workflows relevant to its synthesis and characterization.

Caption: A logical workflow for the synthesis and subsequent characterization of this compound.

Caption: A flowchart illustrating the experimental procedures for determining the key physical properties of this compound.

Conclusion

This technical guide has compiled the essential physicochemical properties of this compound and provided standardized protocols for their determination. The data and methodologies presented herein are intended to support researchers in their endeavors, whether in the synthesis of novel compounds, the development of new pharmaceuticals, or the exploration of advanced materials. The provided workflows offer a logical framework for the synthesis and characterization of this and similar N-substituted amides.

References

- 1. This compound | C10H13NO | CID 347842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 5. chm.uri.edu [chm.uri.edu]

- 6. chemhaven.org [chemhaven.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to the Chemical Structure and Bonding of N-methyl-N-phenylpropanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, bonding, and properties of N-methyl-N-phenylpropanamide. It includes a detailed examination of its molecular geometry, spectroscopic characteristics, and synthetic methodologies. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and organic chemistry, offering detailed experimental protocols and data to facilitate further research and application.

Chemical Structure and Properties

This compound, with the chemical formula C₁₀H₁₃NO, is a tertiary amide. The structure features a propanoyl group bonded to a nitrogen atom, which is also substituted with a methyl group and a phenyl group.[1] The presence of the amide bond, the aromatic phenyl ring, and the aliphatic propyl and methyl groups confers a unique combination of chemical and physical properties to the molecule.

The IUPAC name for this compound is this compound.[1] It is also known by synonyms such as N-methylpropionanilide and Propanamide, N-methyl-N-phenyl-.[1]

Molecular Structure

The core of the molecule is the amide functional group, where a nitrogen atom is bonded to a carbonyl carbon. This bond has a partial double bond character due to resonance, which restricts rotation and influences the planarity of the local structure. The nitrogen atom is sp² hybridized, as is the carbonyl carbon. The phenyl group is a planar aromatic ring, and the propanoyl group consists of a three-carbon aliphatic chain.

Diagram: Chemical Structure of this compound

Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃NO | [1] |

| Molecular Weight | 163.22 g/mol | [1] |

| CAS Number | 5827-78-1 | [1] |

| Melting Point | 57-57.5 °C | [2] |

| Boiling Point | 245.4 °C at 760 mmHg | [2] |

| Density | 1.035 g/cm³ | [2] |

| LogP | 2.05940 | [2] |

Synthesis of this compound

This compound can be synthesized through several established methods for amide bond formation. The most common and direct approach is the acylation of N-methylaniline with a propanoyl derivative.

Synthesis via Acylation with Propanoyl Chloride

A widely used method for the synthesis of amides is the reaction of an amine with an acyl chloride.[3] In this case, N-methylaniline is reacted with propanoyl chloride, typically in the presence of a non-nucleophilic base such as triethylamine (B128534) or pyridine (B92270) to neutralize the hydrochloric acid byproduct.

Diagram: Synthesis of this compound via Acylation

Workflow for the synthesis of this compound.

Experimental Protocol:

-

Reaction Setup: To a solution of N-methylaniline (1.0 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane, DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as triethylamine (1.2 equivalents). Cool the mixture to 0 °C in an ice bath.

-

Addition of Acyl Chloride: Slowly add propanoyl chloride (1.1 equivalents) dropwise to the stirred solution. A precipitate of triethylammonium chloride may form.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.

-

Isolation and Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).

Synthesis via Amide Coupling

An alternative approach involves the use of a coupling agent to facilitate the reaction between propanoic acid and N-methylaniline.[3] This method avoids the need to prepare the more reactive propanoyl chloride. Common coupling agents include dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Experimental Protocol:

-

Activation of Carboxylic Acid: To a solution of propanoic acid (1.0 equivalent) in an anhydrous aprotic solvent (e.g., DCM or DMF), add the coupling agent (e.g., EDC, 1.1 equivalents) and an activator such as 1-hydroxybenzotriazole (B26582) (HOBt, 1.1 equivalents). Stir the mixture at 0 °C for 30 minutes.

-

Addition of Amine: Add N-methylaniline (1.0 equivalent) to the reaction mixture, followed by a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.2 equivalents).

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Work-up and Purification: The work-up and purification procedure is similar to that described for the acyl chloride method.

Spectroscopic and Analytical Data

The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the N-methyl protons, and the protons of the ethyl group of the propanamide moiety.

| Proton Assignment | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |

| Aromatic (C₆H₅) | 7.2 - 7.5 | Multiplet | 5H |

| N-Methyl (N-CH₃) | 3.2 - 3.4 | Singlet | 3H |

| Methylene (-CH₂-) | 2.2 - 2.4 | Quartet | 2H |

| Methyl (-CH₃) | 1.0 - 1.2 | Triplet | 3H |

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms.

| Carbon Assignment | Chemical Shift (δ, ppm) (Predicted) |

| Carbonyl (C=O) | ~173 |

| Aromatic (C₆H₅) | 126 - 142 |

| N-Methyl (N-CH₃) | ~37 |

| Methylene (-CH₂-) | ~28 |

| Methyl (-CH₃) | ~10 |

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is dominated by a strong absorption band corresponding to the amide carbonyl stretch.

| Wavenumber (cm⁻¹) | Assignment |

| ~3050 | Aromatic C-H stretch |

| ~2970 | Aliphatic C-H stretch |

| 1650 - 1680 | Amide C=O stretch (strong) |

| 1490, 1590 | Aromatic C=C stretch |

| ~1400 | C-N stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (MW = 163.22), the molecular ion peak [M]⁺ would be observed at m/z 163.

Predicted Fragmentation Pattern:

-

α-cleavage: Cleavage of the bond between the carbonyl group and the ethyl group can lead to the formation of a fragment at m/z 106, corresponding to [C₆H₅N(CH₃)CO]⁺.

-

McLafferty Rearrangement: Not expected as there is no γ-hydrogen on the acyl chain.

-

Cleavage of the N-phenyl bond: This could lead to a fragment at m/z 86 [CH₃CH₂CONCH₃]⁺.

-

Cleavage of the N-methyl bond: This could result in a fragment at m/z 148 [C₆H₅N(CO)CH₂CH₃]⁺.

Diagram: Predicted Mass Spectrometry Fragmentation

Predicted major fragmentation pathways for this compound in mass spectrometry.

Bonding and Molecular Orbitals

The electronic structure of this compound is characterized by the delocalization of electrons across the amide bond and the aromatic ring. The lone pair of electrons on the nitrogen atom participates in resonance with the carbonyl group, giving the C-N bond partial double bond character. This resonance is a key feature of amides and is responsible for their planarity and rotational barrier.

The phenyl group is an electron-withdrawing group, which can influence the reactivity of the amide. The molecular orbitals will be a combination of the π-system of the phenyl ring and the π-system of the amide group.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, bonding, synthesis, and characterization of this compound. The information presented, including tabulated data, experimental protocols, and structural diagrams, serves as a comprehensive resource for scientists and researchers. A thorough understanding of these fundamental aspects is crucial for the effective application of this compound in organic synthesis and drug development.

References

N-methyl-N-phenylpropanamide: An Overview of its Core Molecular Properties

This technical guide provides essential information regarding the molecular weight and formula of N-methyl-N-phenylpropanamide, a compound of interest for researchers and professionals in the field of drug development and chemical synthesis.

Molecular Data Summary

The fundamental molecular properties of this compound are summarized in the table below. This data is crucial for a variety of experimental and analytical procedures, including stoichiometry calculations, and spectroscopic analysis.

| Property | Value |

| Molecular Formula | C10H13NO[1][2][3] |

| Molecular Weight | 163.22 g/mol [1][2][3] |

Logical Relationship Diagram

The following diagram illustrates the logical connection between the compound's name, its constituent parts, and its resulting molecular formula and weight. This visualization aids in understanding the derivation of the compound's core properties from its chemical structure.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound would be contingent on the specific research objectives. Standard methodologies would likely involve amidation reactions, followed by purification techniques such as column chromatography or recrystallization. Characterization would typically be performed using Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy to confirm the structure and purity of the compound.

References

N-methyl-N-phenylpropanamide synonyms and alternative names

An In-depth Technical Guide to N-methyl-N-phenylpropanamide

This guide provides a comprehensive overview of this compound, including its nomenclature, chemical and physical properties, proposed synthesis and analysis methodologies, and a discussion of its known biological context. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Nomenclature

This compound is a chemical compound with the molecular formula C₁₀H₁₃NO. It is classified as a tertiary amide.

Synonyms and Alternative Names: A variety of synonyms and identifiers are used for this compound in chemical literature and databases. These are crucial for comprehensive literature searches and material procurement.

| Identifier Type | Value |

| IUPAC Name | This compound.[1] |

| CAS Number | 5827-78-1.[1] |

| Molecular Formula | C₁₀H₁₃NO.[1][2] |

| Synonyms | Propionanilide, N-methyl-; N-Methylpropionanilide; NSC-406733; Propanamide, N-methyl-N-phenyl-; n-methyl-n-phenylpropionamide. |

Physicochemical Properties

The physicochemical properties of a compound are essential for its handling, formulation, and development.

| Property | Value | Source |

| Molecular Weight | 163.22 g/mol .[1][2] | PubChem |

| Melting Point | 57-57.5 °C | ChemicalBook |

| Boiling Point | 133 °C (at 10 mmHg) | ChemicalBook |

| Computed XLogP3 | 1.6 | PubChem |

| Topological Polar Surface Area | 20.3 Ų | PubChem |

Synthesis and Purification

Proposed Synthetic Protocol: Acylation of N-methylaniline

A likely synthetic pathway involves the reaction of N-methylaniline with propanoyl chloride or propanoic anhydride (B1165640) in the presence of a non-nucleophilic base to neutralize the acidic byproduct.

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Methodology:

-

Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen), dissolve N-methylaniline and a non-nucleophilic base such as triethylamine in an anhydrous solvent like dichloromethane (DCM).

-

Acylation: Cool the solution to 0-5 °C using an ice bath. Add propanoyl chloride dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. The progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is typically washed with water and brine to remove the base's salt and other aqueous-soluble impurities.

-

Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

Purification

The crude product can be purified by one of the following methods, depending on the nature of the impurities:

-

Recrystallization: If the product is a solid, it can be recrystallized from a suitable solvent system. The choice of solvent depends on the solubility of the product and impurities.

-

Column Chromatography: For both solid and oil products, flash column chromatography on silica (B1680970) gel is a standard method for achieving high purity. A gradient of solvents, such as ethyl acetate (B1210297) in hexanes, is commonly used as the eluent.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Caption: General analytical workflow for compound characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl, ethyl, and phenyl protons.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of the carbonyl carbon, as well as the carbons of the methyl, ethyl, and phenyl groups.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a characteristic strong absorption band for the amide carbonyl (C=O) stretching vibration, typically in the range of 1630-1680 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its structure.

Biological Activity and Signaling Pathways

Based on the available literature, there is no significant information regarding the specific biological activity, pharmacological properties, or mechanism of action of this compound. The compound is primarily described as a chemical intermediate.

It is important to distinguish this compound from structurally related compounds that may have biological activity. For instance, the core structure is found in some pharmacologically active molecules, but this does not imply that this compound itself is active. Any investigation into the biological effects of this compound would represent novel research.

Conclusion

This compound is a well-defined chemical entity with established nomenclature and physicochemical properties. While detailed, peer-reviewed synthetic protocols are not abundant, its synthesis can be readily achieved through standard amidation reactions. Its characterization relies on conventional spectroscopic and chromatographic techniques. Currently, there is a lack of data on its biological activity, presenting an opportunity for future research. This guide provides a foundational understanding for researchers and professionals working with this compound.

References

An In-depth Technical Guide to N-methyl-N-phenylpropanamide: IUPAC Nomenclature, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound N-methyl-N-phenylpropanamide, including its precise IUPAC nomenclature, a detailed experimental protocol for its synthesis, and a summary of its characteristic spectroscopic data. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug development.

IUPAC Nomenclature and Chemical Structure

The systematic naming of organic compounds is governed by the rules established by the International Union of Pure and Applied Chemistry (IUPAC). For amides, the nomenclature is derived from the corresponding carboxylic acid by replacing the "-oic acid" or "-ic acid" suffix with "-amide".[1][2] In the case of substituents on the nitrogen atom, their names are prefixed with "N-" to indicate their position.[3]

Following these rules, the compound with the chemical structure C10H13NO is correctly named This compound .[4][5]

-

Parent Carboxylic Acid: Propanoic acid

-

Amide: Propanamide

-

Substituents on Nitrogen: A methyl group (-CH3) and a phenyl group (-C6H5)

The structure consists of a propanamide backbone where the nitrogen atom is substituted with both a methyl and a phenyl group.

Synonyms: N-Methylpropionanilide, Propionanilide, N-methyl-[4] CAS Number: 5827-78-1[4] Molecular Formula: C10H13NO[4] Molecular Weight: 163.22 g/mol [4]

Synthesis of this compound

The synthesis of this compound is typically achieved through the acylation of N-methylaniline with propanoyl chloride. This reaction, a form of nucleophilic acyl substitution, is a standard method for forming amide bonds. Below is a detailed experimental protocol.

Experimental Protocol: Acylation of N-methylaniline

This protocol outlines the synthesis of this compound from N-methylaniline and propanoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Materials:

-

N-methylaniline

-

Propanoyl chloride

-

Triethylamine (B128534) (Et3N) or other suitable non-nucleophilic base

-

Anhydrous dichloromethane (B109758) (CH2Cl2) as the solvent

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4) for drying

-

Silica (B1680970) gel for column chromatography (if further purification is needed)

-

Hexanes and Ethyl Acetate (B1210297) for chromatography elution

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-methylaniline (1.0 equivalent) in anhydrous dichloromethane.

-

Cool the solution in an ice bath to 0 °C.

-

Add triethylamine (1.2 equivalents) to the stirred solution.

-

Slowly add propanoyl chloride (1.1 equivalents) dropwise to the reaction mixture. A precipitate of triethylamine hydrochloride may form.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

If necessary, purify the crude product by flash column chromatography on silica gel, using a suitable eluent system such as a gradient of ethyl acetate in hexanes.

Synthesis Workflow

The logical flow of the synthesis and purification process is illustrated in the diagram below.

Caption: Step-by-step workflow for the synthesis and purification of this compound.

Characterization Data

The structural confirmation and purity assessment of the synthesized this compound can be performed using various spectroscopic techniques. The following tables summarize the expected and reported data from these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure by providing information about the chemical environment of atomic nuclei.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| Phenyl-H | ~7.1 - 7.4 | Multiplet |

| N-CH3 | ~3.0 | Singlet |

| -CH2- (propanamide) | Varies | Quartet |

| -CH3 (propanamide) | Varies | Triplet |

Note: Predicted values are based on typical chemical shifts for similar functional groups.[6]

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~173 |

| Aromatic Carbons | ~126 - 141 |

| N-CH3 | Varies |

| Aliphatic Carbons | Varies |

Note: Predicted values are based on typical chemical shifts for similar functional groups. For the related compound N-phenylpropanamide, the carbonyl carbon appears at approximately 172.8 ppm.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C=O (Amide) | ~1630 - 1680 | Strong absorption, characteristic of the amide carbonyl stretch. |

| C-H (Aromatic) | ~3000 - 3100 | Stretching vibrations. |

| C-H (Aliphatic) | ~2850 - 3000 | Stretching vibrations. |

| C-N | Varies | Stretching vibration. |

Note: As this compound is a tertiary amide, the N-H stretching vibration (typically around 3300 cm⁻¹) is absent.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and aiding in structural elucidation.

Table 4: Mass Spectrometry Data for this compound

| Ion | m/z |

| [M]+ (Molecular Ion) | 163.10 |

| [M+H]+ | 164.11 |

Note: The exact mass is 163.099714038 Da.[4]

Biological Activity and Signaling Pathways

Currently, there is limited specific information available in the public domain regarding the detailed biological activity or specific signaling pathways directly involving this compound. While the broader class of N-phenylpropanamides has been investigated for various biological activities, including as potential enzyme inhibitors or modulators of cell signaling, specific data for the N-methylated derivative is not well-documented.[7] Further research is required to elucidate its potential pharmacological profile and mechanisms of action.

Conclusion

This technical guide has provided a detailed overview of the IUPAC nomenclature, a robust synthetic protocol, and the characteristic spectroscopic data for this compound. The provided information serves as a foundational resource for researchers working with this compound, enabling its accurate identification, synthesis, and characterization for further studies in chemistry and drug development. Future investigations are warranted to explore the potential biological activities and signaling pathways associated with this molecule.

References

- 1. N-methyl-3-phenylpropanamide | C10H13NO | CID 3434746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. This compound | C10H13NO | CID 347842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-methyl-2-phenylpropanamide | C10H13NO | CID 12247356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-methyl-2-phenylpropanamide|C10H13NO|RUO [benchchem.com]

- 7. Human Metabolome Database: Showing metabocard for N-Phenyl-N-[1-[(2S)-1-phenylpropan-2-yl]piperidin-4-yl]propanamide (HMDB0258152) [hmdb.ca]

Potential Research Applications of N-methyl-N-phenylpropanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methyl-N-phenylpropanamide, a substituted amide, serves as a pivotal molecular scaffold in synthetic organic chemistry and drug discovery. While direct biological applications of the core molecule are not extensively documented in publicly available literature, its structural motif is integral to a range of pharmacologically active compounds. This technical guide explores the potential research applications of this compound by examining its synthesis, analytical characterization, and the biological activities of its derivatives. This document provides detailed experimental protocols, summarizes key data, and presents visual workflows to guide future research and development endeavors.

Introduction

This compound (CAS No: 5827-78-1, Molecular Formula: C₁₀H₁₃NO) is a chemical compound characterized by a propanamide group with methyl and phenyl substituents on the nitrogen atom.[1] Its structure presents a versatile platform for chemical modification, making it a valuable starting material and intermediate in the synthesis of more complex molecules.[2] The exploration of its derivatives has revealed significant potential in the development of novel therapeutics, particularly in the areas of analgesia and anti-inflammatory action.[3][4] This guide will delve into the known synthetic routes, analytical methods, and the prospective research avenues for this compound and its analogues.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Weight | 163.22 g/mol | [5][6] |

| Molecular Formula | C₁₀H₁₃NO | [5][6] |

| IUPAC Name | This compound | [5] |

| InChI Key | HUZZYIJZZCBOOF-UHFFFAOYSA-N | [2][6] |

| Canonical SMILES | CC(C1=CC=CC=C1)C(=O)NC | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through several established organic chemistry methodologies. The primary approaches involve the formation of an amide bond between a phenylpropanoyl derivative and N-methylaniline or the N-methylation of N-phenylpropanamide.

Experimental Protocol: Amidation of 2-Phenylpropanoyl Chloride with N-methylaniline

This method involves the conversion of 2-phenylpropanoic acid to its more reactive acid chloride, followed by reaction with N-methylaniline.

Materials:

-

2-Phenylpropanoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

N-methylaniline

-

Anhydrous diethyl ether or dichloromethane

-

Triethylamine (B128534) or pyridine

-

Sodium bicarbonate (5% aqueous solution)

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Acid Chloride Formation: In a round-bottom flask, dissolve 2-phenylpropanoic acid in an excess of thionyl chloride. Reflux the mixture for 2 hours. After completion, remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting 2-phenylpropanoyl chloride is used in the next step without further purification.

-

Amidation: Dissolve the crude 2-phenylpropanoyl chloride in anhydrous diethyl ether. In a separate flask, dissolve N-methylaniline and a slight excess of triethylamine (to act as a base) in anhydrous diethyl ether.

-

Cool the N-methylaniline solution to 0°C in an ice bath. Add the 2-phenylpropanoyl chloride solution dropwise to the cooled N-methylaniline solution with constant stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

-

Work-up: Quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

Caption: Synthetic pathway for this compound.

Analytical Characterization

The identity and purity of synthesized this compound are confirmed using various spectroscopic and chromatographic techniques.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure.[5][6]

-

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the characteristic functional groups, particularly the amide carbonyl stretch.[5]

-

Mass Spectrometry (MS): GC-MS is utilized to determine the molecular weight and fragmentation pattern of the compound.[5][6]

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of this compound.[2] A typical method would involve a C18 reversed-phase column with a mobile phase consisting of a gradient of acetonitrile (B52724) and water.

Potential Research Applications

While this compound itself has limited documented biological activity, its core structure is a key component of several potent synthetic analgesics and other bioactive molecules.[3][7] This positions it as a valuable starting point for drug discovery and development programs.

Analgesic Drug Development

The diastereoisomers of N-[3-methyl-1-(2-phenylethyl)-4-piperidyl]-N-phenylpropanamide have been synthesized and shown to possess analgesic properties.[3] Furthermore, the N-phenylpropanamide skeleton is a core feature of fentanyl and its analogues, which are powerful synthetic opioids.[7]

Proposed Research Workflow:

-

Library Synthesis: Utilize this compound as a scaffold to synthesize a library of novel derivatives. Modifications could include substitutions on the phenyl ring and variations of the N-alkyl group.

-

In Vitro Screening: Screen the synthesized compounds for binding affinity to opioid receptors (μ, δ, and κ) using radioligand binding assays.

-

Functional Assays: Evaluate the functional activity of promising candidates in cell-based assays, such as GTPγS binding or cAMP accumulation assays, to determine if they are agonists, antagonists, or allosteric modulators.

-

In Vivo Efficacy: Test the most promising compounds in animal models of pain (e.g., hot plate test, tail-flick test) to assess their analgesic efficacy.

-

Pharmacokinetic Profiling: Determine the absorption, distribution, metabolism, and excretion (ADME) properties of lead candidates.

Caption: Drug discovery workflow for novel analgesics.

Anti-inflammatory and Antimicrobial Research

Derivatives of N-phenylpropanamide have been investigated for their potential anti-inflammatory, antimicrobial, and anticancer properties.[4] For instance, 2-(4-bromophenyl)-2-methyl-N-phenylpropanamide has shown antibacterial and antifungal activity.[4]

Proposed Research Directions:

-

Synthesis of Halogenated Derivatives: Synthesize a series of this compound derivatives with various halogen substitutions on the phenyl ring.

-

Antimicrobial Screening: Evaluate the minimum inhibitory concentration (MIC) of the synthesized compounds against a panel of pathogenic bacteria and fungi.

-

Anti-inflammatory Assays: Investigate the anti-inflammatory potential of the compounds by measuring their ability to inhibit pro-inflammatory enzymes (e.g., COX-1, COX-2) or reduce the production of inflammatory cytokines in cell culture models.

Conclusion

This compound is a chemically tractable molecule with significant potential as a foundational scaffold in medicinal chemistry. Although its intrinsic biological activity is not well-characterized, its presence in potent analgesic compounds underscores its importance. The synthetic and analytical protocols detailed in this guide, along with the proposed research workflows, provide a framework for scientists and researchers to explore the therapeutic potential of novel this compound derivatives. Future investigations into the structure-activity relationships of this class of compounds could lead to the development of next-generation therapeutics for pain management and infectious diseases.

References

- 1. This compound [oakwoodchemical.com]

- 2. N-methyl-2-phenylpropanamide|C10H13NO|RUO [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. N-Phenylpropanamide | 620-71-3 | Benchchem [benchchem.com]

- 5. This compound | C10H13NO | CID 347842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-methyl-2-phenylpropanamide | C10H13NO | CID 12247356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Human Metabolome Database: Showing metabocard for N-Phenyl-N-[1-[(2S)-1-phenylpropan-2-yl]piperidin-4-yl]propanamide (HMDB0258152) [hmdb.ca]

Biological Activity of N-methyl-N-phenylpropanamide and its Analogs: A Technical Guide

Introduction

N-methyl-N-phenylpropanamide and its analogs, a class of compounds characterized by a core N-phenylpropanamide structure, have garnered significant attention in medicinal chemistry due to their diverse biological activities. These molecules have been extensively investigated for their therapeutic potential in a range of conditions, particularly as analgesics and anticonvulsants. Structural modifications to the N-phenylpropanamide scaffold have led to the development of compounds with potent and selective biological effects. This guide provides a comprehensive overview of the biological activities of these compounds, detailing their mechanisms of action, summarizing quantitative data from preclinical studies, and outlining key experimental protocols.

Analgesic Activity

Derivatives of N-phenylpropanamide are notable for their potent analgesic properties, primarily mediated through their interaction with opioid receptors.

Mechanism of Action: Opioid Receptor Agonism

The primary mechanism by which N-phenylpropanamide derivatives exert their analgesic effects is through potent agonism at the μ-opioid receptor.[1] This interaction mimics the action of endogenous opioid peptides, leading to the modulation of pain signaling pathways within the central and peripheral nervous systems. The binding affinity and selectivity for the μ-opioid receptor are critical determinants of their analgesic efficacy. For instance, stereoisomers of N-[1-(2-Hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N- phenylpropanamide, known as ohmefentanyl, exhibit exceptionally high affinity and selectivity for the μ-opioid receptor.[1][2]

Signaling Pathway of μ-Opioid Receptor Agonism

The binding of N-phenylpropanamide analogs to the μ-opioid receptor initiates a signaling cascade that results in reduced neuronal excitability and decreased pain transmission.

Caption: Simplified signaling pathway of N-phenylpropanamide derivatives at the μ-opioid receptor.[1]

Quantitative Data: Analgesic Potency and Receptor Binding

The analgesic potency of N-phenylpropanamide derivatives is often evaluated using animal models such as the hot plate test and the acetic acid-induced writhing test.[1][3] Receptor binding affinities are determined through radioligand binding assays.

| Compound | Analgesic Potency (ED50) | Receptor Binding Affinity (Ki, μ-opioid) | Reference |

| Ohmefentanyl Isomer 1a | Not Specified | K(i)(DAMGO): High Affinity | [2] |

| Ohmefentanyl Isomer 1b | Not Specified | K(i)(DAMGO): High Affinity | [2] |

| DK-11 (12) | Active in formalin test | Weak binding to sodium and calcium channels, and NMDA receptor | [3] |

Experimental Protocols

Acetic Acid-Induced Writhing Test

This model is widely used to screen for peripheral analgesic activity.[1] The intraperitoneal injection of acetic acid induces a painful inflammatory response, leading to characteristic stretching and writhing behaviors.

-

Animal Preparation: Male or female mice are used.

-

Drug Administration: Test compounds are administered, typically intraperitoneally (IP) or orally (PO), at various doses.

-

Induction: 30 minutes after drug administration, a 0.6% acetic acid solution (10 mL/kg) is injected IP to induce writhing.[1]

-

Observation: Immediately after the acetic acid injection, the mouse is placed in an observation chamber, and the number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a period of 20-30 minutes.[1]

-

Data Analysis: The percentage of inhibition of writhing is calculated for each dose group compared to a vehicle-treated control group.

Caption: Workflow for the Acetic Acid-Induced Writhing Test.[1]

Anticonvulsant Activity

A significant area of research has focused on the development of (2s)-2-phenylpropanamide (B84607) derivatives as novel anticonvulsant agents for the treatment of epilepsy.[4]

Mechanism of Action: Modulation of Neuronal Excitability

The anticonvulsant effects of these derivatives are primarily attributed to their ability to modulate the activity of voltage-gated ion channels, which are crucial for regulating neuronal excitability.[4] The primary mechanisms of action for many structurally similar anticonvulsants involve the inhibition of voltage-gated sodium channels and the enhancement of GABAergic neurotransmission.[5]

Hypothesized Mechanisms of Anticonvulsant Action

-

Inhibition of Voltage-Gated Sodium Channels (VGSCs): By binding to VGSCs, the compounds can stabilize the inactivated state of the channel, thereby reducing the repetitive firing of neurons that is characteristic of seizures.

-

Enhancement of GABAergic Neurotransmission: These compounds may enhance the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the brain, by acting on GABA-A receptors.

Caption: Hypothesized mechanisms of anticonvulsant action.[5]

Quantitative Data: Anticonvulsant Efficacy

The anticonvulsant activity of (2s)-2-Phenylpropanamide and its analogs is assessed using preclinical models like the Maximal Electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests.[5] Neurotoxicity is often evaluated using the rotarod test.[5]

| Compound | MES Test (ED50) | scPTZ Test (ED50) | 6 Hz Test (ED50) | Neurotoxicity (TD50) | Reference |

| Compound 4 | 96.9 mg/kg | 75.4 mg/kg | 44.3 mg/kg | 335.8 mg/kg | [6] |

| Compound 11 | 88.4 mg/kg | 59.9 mg/kg | 21.0 mg/kg | > 1500 mg/kg | [7] |

| Compound 14 | 49.6 mg/kg | 67.4 mg/kg | 31.3 mg/kg | Not Specified | [8] |

| DK-10 (11) | Active in 6 Hz test | Not Specified | Active | Not Specified | [3] |

| DK-14 (14) | Active in 6 Hz test | Not Specified | Active | Not Specified | [3] |

Experimental Protocols

Maximal Electroshock (MES) Test

This test is a widely used preclinical model for identifying compounds effective against generalized tonic-clonic seizures.

-

Animal Preparation: Mice or rats are used.

-

Drug Administration: The test compound is administered at various doses via a suitable route (e.g., IP, PO).

-

Electrical Stimulation: At a predetermined time after drug administration, a maximal electrical stimulus is delivered through corneal or ear-clip electrodes.

-

Observation: The animal is observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED50) is determined.

Caption: Experimental workflow for anticonvulsant screening.[5]

Conclusion

This compound and its analogs represent a versatile class of compounds with significant therapeutic potential, particularly as analgesics and anticonvulsants. Their biological activities are primarily driven by interactions with opioid receptors and voltage-gated ion channels. The extensive structure-activity relationship studies have led to the identification of highly potent and selective molecules. The experimental protocols outlined in this guide provide a standardized framework for the continued evaluation and optimization of these promising derivatives for future drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]- N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of anticonvulsant and analgesic activity of new hybrid compounds derived from N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)-propanamides and -butanamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Design, synthesis and anticonvulsant activity of new hybrid compounds derived from N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)-propanamides and -butanamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and anticonvulsant activity of new hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and 2-(2,5-dioxopyrrolidin-1-yl)butanamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Chemical Reactivity and Synthesis of N-methyl-N-phenylpropanamide

This technical guide provides a comprehensive overview of N-methyl-N-phenylpropanamide, focusing on its role and behavior within chemical reactions. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed insights into its synthesis, chemical properties, and reactivity. While direct pharmacological mechanisms of action for this compound are not extensively documented in publicly available literature, this guide will focus on its well-established role as a chemical intermediate and building block in organic synthesis.

Core Chemical Properties

This compound, with the molecular formula C₁₀H₁₃NO, is a tertiary amide.[1][2] Its chemical behavior is largely dictated by the amide functional group and the presence of the N-methyl and N-phenyl substituents. These groups influence the electronic and steric environment of the amide bond, thereby affecting its reactivity.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO | [1][2] |

| Molecular Weight | 163.22 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 5827-78-1 | [1][2] |

| Density | 1.035 g/cm³ | [3] |

| Boiling Point | 245.4 °C at 760 mmHg | [3] |

| Flash Point | 101.4 °C | [3] |

Mechanism of Action in Chemical Reactions: Synthesis and Reactivity

The "mechanism of action" of this compound in a chemical context refers to its behavior as a reactant, intermediate, or product in various chemical transformations. Its synthesis and subsequent reactions are central to understanding its chemical utility.

Synthesis of this compound

The primary methods for synthesizing this compound involve the formation of the amide bond between a propanoyl derivative and N-methylaniline.

1. Acylation of N-methylaniline with Propanoyl Chloride:

This is a classical and straightforward method for amide synthesis. Propanoyl chloride, a reactive acylating agent, readily reacts with N-methylaniline in the presence of a base to neutralize the HCl byproduct.

-

Experimental Protocol:

-

Dissolve N-methylaniline in a suitable aprotic solvent (e.g., dichloromethane (B109758) or diethyl ether).

-

Add a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add propanoyl chloride dropwise to the cooled solution with stirring.

-

Allow the reaction to proceed to completion, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with dilute acid, then with a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by distillation or column chromatography.

-

Caption: Synthesis of this compound via acylation.

2. Amide Coupling Reactions:

Modern synthetic methods often employ coupling reagents to facilitate amide bond formation directly from carboxylic acids, avoiding the need for highly reactive acyl chlorides.

-

Experimental Protocol:

-

Dissolve propanoic acid and N-methylaniline in a suitable aprotic solvent (e.g., dimethylformamide or dichloromethane).

-

Add a coupling reagent (e.g., DCC, EDC, or HATU) and a non-nucleophilic base (e.g., DIPEA).

-

Stir the reaction mixture at room temperature until completion, as monitored by TLC.

-

Work-up the reaction by filtering off any solid byproducts (e.g., DCU if DCC is used).

-

Extract the product into an organic solvent and wash sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer, concentrate, and purify the product as described previously.

-

Caption: Amide coupling for this compound synthesis.

Reactivity of the Amide Bond

The amide bond in this compound is relatively stable due to resonance delocalization of the nitrogen lone pair into the carbonyl group. However, it can undergo hydrolysis under strong acidic or basic conditions to yield propanoic acid and N-methylaniline.

Acid-Catalyzed Hydrolysis:

Under strong acidic conditions (e.g., refluxing in aqueous HCl or H₂SO₄), the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis:

Under strong basic conditions (e.g., refluxing in aqueous NaOH), the hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon. This is generally a slower process than acid-catalyzed hydrolysis due to the lower electrophilicity of the carbonyl carbon.

Caption: Hydrolysis pathways of this compound.

Role in Drug Development and Research

While specific biological targets of this compound are not well-defined, its core structure is related to more complex molecules with known pharmacological activity. For instance, the N-phenylpropanamide substructure is found in synthetic opioids like fentanyl and its analogs.[4] Therefore, this compound and its derivatives serve as important scaffolds and building blocks in the synthesis of novel therapeutic agents.[5] Researchers utilize these simpler amides to explore structure-activity relationships and to develop new synthetic methodologies for more complex drug candidates.

References

- 1. This compound | C10H13NO | CID 347842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [oakwoodchemical.com]

- 3. Propanamide,N-methyl-N-phenyl- | CAS#:5827-78-1 | Chemsrc [chemsrc.com]

- 4. Human Metabolome Database: Showing metabocard for N-Phenyl-N-[1-[(2S)-1-phenylpropan-2-yl]piperidin-4-yl]propanamide (HMDB0258152) [hmdb.ca]

- 5. pubs.acs.org [pubs.acs.org]

Navigating the Safety and Handling of N-methyl-N-phenylpropanamide: A Technical Guide

A comprehensive examination of the safety protocols and handling requirements for N-methyl-N-phenylpropanamide is crucial for researchers, scientists, and professionals in drug development. This technical guide synthesizes available data on the compound and its isomers to provide a framework for its safe use in a laboratory setting. Due to the existence of several isomers with the same molecular formula but different structures, it is imperative to identify the specific isomer in use to apply the appropriate safety measures.

Chemical Identification and Hazard Classification

This compound is an organic compound with the chemical formula C10H13NO. However, this formula can represent multiple structural isomers, each with unique properties and potential hazards. The most commonly referenced isomers in scientific literature are N-methyl-3-phenylpropanamide and N-methyl-2-phenylpropanamide. The safety information for "this compound" is often presented for these specific isomers.

A critical first step in ensuring safety is to confirm the exact chemical identity, including the CAS number, of the substance being handled.

Based on available data for related compounds, the primary hazards associated with this compound and its isomers are categorized as follows:

| Hazard Class | GHS Hazard Statement |

| Skin Corrosion/Irritation | H315: Causes skin irritation[1][2] |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation[1][2] |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation[1][2] |

The signal word for these hazards is "Warning".[1][2]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is essential to minimize exposure and ensure personal safety when handling this compound. The following PPE is recommended:

| PPE Category | Recommended Equipment |

| Eye Protection | Chemical safety goggles or a face shield. |

| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). |

| Body Protection | Laboratory coat. |

| Respiratory Protection | Use in a well-ventilated area or under a fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be necessary. |

Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is critical for maintaining a safe laboratory environment.

Handling:

-

Work in a well-ventilated area, preferably within a chemical fume hood.[2][3]

-

Avoid inhalation of dust, fumes, gas, mist, or vapors.[2]

-

Prevent contact with skin and eyes.

-

Wash hands thoroughly after handling.[2]

-

Take off contaminated clothing and wash it before reuse.[2]

Storage:

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[2] Get medical help if you feel unwell.[2] |

| Skin Contact | Wash with plenty of water.[2] If skin irritation occurs, get medical help.[2] |

| Eye Contact | Rinse cautiously with water for several minutes.[2] Remove contact lenses, if present and easy to do.[2] Continue rinsing.[2] |

| Ingestion | Rinse mouth. Call a poison center or doctor if you feel unwell. |

Experimental Protocols: Synthesis of this compound Analogs

While specific experimental protocols for this compound are not extensively detailed in the provided search results, a general methodology for the synthesis of a related compound, n-Methyl-n-phenylprop-2-enamide, can be informative. This synthesis is typically achieved through an acylation reaction.[5][6]

General Synthesis Workflow:

General workflow for the synthesis of an N-methyl-N-phenylamide derivative.

Detailed Steps:

-

Preparation: A solution of N-methylaniline and a base like triethylamine is prepared in an anhydrous solvent such as dichloromethane under an inert atmosphere and cooled.[5][6]

-

Reaction: An acylating agent, for instance, acryloyl chloride, is added dropwise to the cooled solution. The mixture is then allowed to warm to room temperature and stirred for several hours.[5]

-

Work-up: The reaction is quenched with water. The organic layer is separated and washed sequentially with a basic solution (e.g., sodium bicarbonate) and brine.[5] The organic layer is then dried using a drying agent like anhydrous magnesium sulfate.[5][6]

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified using a technique such as flash column chromatography.[5]

Logical Relationship for Safe Handling

The core principles of safely handling this compound can be visualized as a logical flow, emphasizing the hierarchy of controls.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N-methyl-N-phenylpropanamide from Propionyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-N-phenylpropanamide is a tertiary amide that can serve as a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and other specialty chemicals. The following application notes provide a detailed protocol for the synthesis of this compound via the N-acylation of N-methylaniline with propionyl chloride. This method is a standard Schotten-Baumann type reaction, where the nucleophilic secondary amine attacks the electrophilic carbonyl carbon of the acyl chloride. A non-nucleophilic base, such as triethylamine (B128534), is utilized to neutralize the hydrogen chloride byproduct generated during the reaction.[1]

Reaction Scheme

The overall reaction for the synthesis of this compound is presented below:

Reactants:

-

N-Methylaniline

-

Propionyl Chloride

Products:

-

This compound

-

Triethylammonium (B8662869) Chloride

Reaction Conditions:

-

Base: Triethylamine

-

Solvent: Dichloromethane (B109758) (DCM)

-

Temperature: 0 °C to Room Temperature

Quantitative Data

The following table summarizes the key quantitative data for the reactants and the product.

| Compound | Formula | MW ( g/mol ) | Molar Eq. | Amount (per 10 mmol scale) |

| N-Methylaniline | C₇H₉N | 107.15 | 1.0 | 1.07 g (1.03 mL) |

| Propionyl Chloride | C₃H₅ClO | 92.52 | 1.1 | 1.02 g (0.96 mL) |

| Triethylamine | C₆H₁₅N | 101.19 | 1.2 | 1.21 g (1.67 mL) |

| Dichloromethane | CH₂Cl₂ | 84.93 | - | ~50 mL |

| Product | ||||

| This compound | C₁₀H₁₃NO | 163.22 | - | Expected Yield: ~75-95% |

Experimental Protocol

This protocol details the materials, equipment, and procedures for the synthesis and purification of this compound.

Materials and Equipment:

-

Two-neck round-bottom flask

-

Dropping funnel

-

Magnetic stir bar and stir plate

-

Nitrogen inlet/outlet (or drying tube)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography (optional)

-

Eluent for chromatography (e.g., ethyl acetate (B1210297)/hexanes mixture) (optional)

Procedure:

-

Reaction Setup: Assemble a two-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Ensure the system is under an inert atmosphere to prevent moisture from entering the reaction.

-

Reagent Preparation: In the flask, dissolve N-methylaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

-

Reaction Initiation: Cool the stirring solution to 0-5 °C using an ice bath.

-

Addition of Propionyl Chloride: Slowly add propionyl chloride (1.1 eq) dropwise to the cooled solution via the dropping funnel over a period of 15-20 minutes. The reaction mixture may become cloudy as triethylammonium chloride precipitates.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate (NaHCO₃) solution, and finally with brine (saturated aqueous NaCl solution).

-

Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).

-

-

Solvent Removal and Purification:

-

Filter off the drying agent.

-

Remove the dichloromethane under reduced pressure using a rotary evaporator to yield the crude product.

-

If necessary, the crude product can be further purified by flash column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes.[1]

-

Characterization Data

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Property | Value |

| Physical State | Solid |

| Melting Point | 57-57.5 °C[2] |

| Boiling Point | 245.4 °C at 760 mmHg[2] |

| Density | 1.035 g/cm³[2] |

Spectroscopic Data:

| Technique | Data |

| ¹H NMR | Spectral data available. |

| ¹³C NMR | Spectral data available. |

| IR Spectroscopy | Crystalline phase (melt) data available. |

Signaling Pathways and Experimental Workflow

The logical flow of the experimental procedure for the synthesis of this compound is illustrated in the following diagram.

Caption: Experimental workflow for the synthesis of this compound.

References

Synthesis of N-methyl-N-phenylpropanamide from N-methylaniline: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of N-methyl-N-phenylpropanamide, a tertiary amide with potential applications in organic synthesis and drug development. The primary synthetic route detailed is the N-acylation of N-methylaniline with propanoyl chloride. This method, a variation of the Schotten-Baumann reaction, is a robust and widely applicable procedure for the formation of amide bonds. These notes include a comprehensive reaction scheme, detailed experimental procedures for synthesis and purification, and characterization data.

Introduction

This compound is a chemical intermediate whose structure is amenable to further functionalization, making it a valuable building block in the synthesis of more complex molecules. The preparation of tertiary amides, such as this compound, is a fundamental transformation in organic chemistry. The protocol described herein utilizes the nucleophilic character of the secondary amine, N-methylaniline, which attacks the electrophilic carbonyl carbon of propanoyl chloride. A non-nucleophilic base is employed to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

Chemical Properties and Data

| Property | Value |

| Molecular Formula | C₁₀H₁₃NO |

| Molecular Weight | 163.22 g/mol |

| IUPAC Name | This compound |

| CAS Number | 5827-78-1 |

| Appearance | Expected to be an oil or low-melting solid |

| Boiling Point | 245.4 °C at 760 mmHg |

| Density | 1.035 g/cm³ |

| Melting Point | 57-57.5 °C |

Spectroscopic and Analytical Data

| Technique | Data |

| ¹H NMR | Expected chemical shifts (δ) in ppm include signals for the aromatic protons of the phenyl group (multiplet, ~7.1-7.4 ppm), the N-methyl group (singlet, ~3.0-3.5 ppm), the methylene (B1212753) protons of the propanoyl group (quartet), and the methyl protons of the propanoyl group (triplet). |

| ¹³C NMR | Expected chemical shifts (δ) in ppm include a signal for the carbonyl carbon (~172.8 ppm for a similar amide), signals for the aromatic carbons (in the range of 126-141 ppm), and signals for the aliphatic carbons of the N-methyl and propanoyl groups at lower chemical shifts.[1] |

| Infrared (IR) Spectroscopy | The IR spectrum is expected to show a strong absorption band for the C=O stretch of the tertiary amide, typically in the range of 1630-1680 cm⁻¹. The absence of an N-H stretching vibration band around 3300 cm⁻¹ is indicative of a tertiary amide.[1] |

| Mass Spectrometry (MS) | The mass spectrum will provide information on the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) is expected at m/z = 163.22. |

Experimental Protocols

Protocol 1: Synthesis of this compound via N-Acylation with Propanoyl Chloride

This protocol outlines the synthesis of this compound from N-methylaniline and propanoyl chloride using a non-nucleophilic base.

Materials:

-

N-methylaniline

-

Propanoyl chloride

-

Triethylamine (B128534) (Et₃N) or Pyridine

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexanes and Ethyl Acetate (B1210297) for chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve N-methylaniline (1.0 equivalent) in anhydrous dichloromethane.

-

Addition of Base: Cool the solution in an ice bath to 0 °C and add triethylamine (1.2 equivalents) dropwise with stirring.

-

Addition of Acylating Agent: Slowly add propanoyl chloride (1.1 equivalents) dropwise to the stirred solution. A precipitate of triethylamine hydrochloride may form.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or petroleum ether) can be employed if the product is a solid.[2]

Expected Yield:

While a specific yield for this reaction is not widely reported, similar N-acylation reactions typically provide good to excellent yields, often in the range of 46% to 94%.[2]

Visualizations

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of N-methyl-N-phenylpropanamide

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive protocol for the quantitative analysis of N-methyl-N-phenylpropanamide using High-Performance Liquid Chromatography (HPLC) with UV detection. The methodology is designed for purity assessment and quantification in research and quality control environments.

Introduction

This compound is a chemical compound with potential applications in organic synthesis and pharmaceutical development. Accurate and reliable quantification of this compound is essential for ensuring the quality and consistency of research and manufacturing processes. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique well-suited for the separation, identification, and quantification of non-volatile and thermally labile compounds like this compound.[1] This application note details a reverse-phase HPLC (RP-HPLC) method for this purpose.

The method described herein utilizes a C18 stationary phase, which is a common choice for the separation of a wide range of small molecules.[1] A gradient elution with a mobile phase consisting of acetonitrile (B52724) and water allows for the effective separation of the target analyte from potential impurities.[2]

Experimental Protocols

-

HPLC System: An HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD) is required.

-

Column: A C18 stationary phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.[1]

-

Solvents: HPLC grade acetonitrile and water are necessary.[1]

-

Reagents: Analytical grade formic acid or phosphoric acid (optional, for mobile phase modification to improve peak shape).[3]

-

Reference Standard: A well-characterized reference standard of this compound with known purity.

-

Sample: The this compound sample to be analyzed.

-

Volumetric flasks, pipettes, and syringes.

-

Syringe filters (0.22 µm or 0.45 µm). [4]

The following table summarizes the recommended HPLC conditions for the analysis of this compound.

| Parameter | Specification |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Elution | 0-2 min: 30% B2-10 min: 30% to 90% B10-12 min: 90% B12-12.1 min: 90% to 30% B12.1-15 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

-